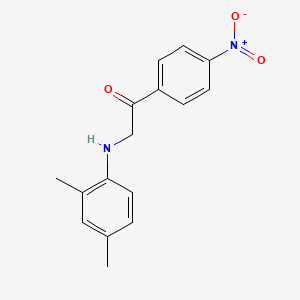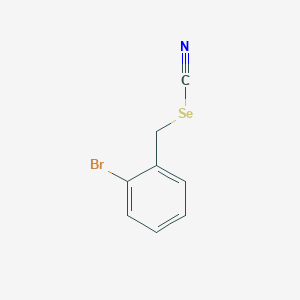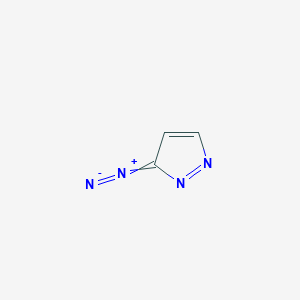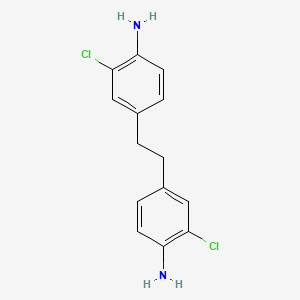![molecular formula C2H5N3 B14629230 N-[(E)-Aminomethylidene]methanimidamide CAS No. 57500-26-2](/img/structure/B14629230.png)
N-[(E)-Aminomethylidene]methanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-Aminomethylidene]methanimidamide is a chemical compound known for its unique structure and properties It belongs to the class of amidines, which are characterized by the presence of a carbon-nitrogen double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-Aminomethylidene]methanimidamide typically involves the reaction of a carboxylic acid with an amine. direct reaction does not produce an amide but a salt. Therefore, alternative methods such as using acyl chlorides or anhydrides are employed. Acid chlorides react with ammonia, primary amines, and secondary amines to form amides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of coupling agents like DCC (dicyclohexylcarbodiimide) can facilitate the formation of amides from carboxylic acids and amines .
Analyse Chemischer Reaktionen
Types of Reactions: N-[(E)-Aminomethylidene]methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-[(E)-Aminomethylidene]methanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It finds applications in the production of polymers, coatings, and other industrial materials
Wirkmechanismus
The mechanism of action of N-[(E)-Aminomethylidene]methanimidamide involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
- Methanimidamide
- N,N-dimethyl-N’-phenylmethanimidamide
- Formamidine derivatives
Comparison: N-[(E)-Aminomethylidene]methanimidamide stands out due to its unique structure and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
57500-26-2 |
|---|---|
Molekularformel |
C2H5N3 |
Molekulargewicht |
71.08 g/mol |
IUPAC-Name |
N-(aminomethylidene)methanimidamide |
InChI |
InChI=1S/C2H5N3/c3-1-5-2-4/h1-2H,(H3,3,4,5) |
InChI-Schlüssel |
HLSFBFYQBSVXBS-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NC=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole)](/img/structure/B14629147.png)





![Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl-](/img/structure/B14629176.png)






![1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14629209.png)
